

Comparative Guide: Structural Determination Strategies for 2-Phenoxy pyrimidine Analogs

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Compound of Interest

Compound Name: 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine

CAS No.: 339104-69-7

Cat. No.: B2973089

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Content Type: Technical Comparison & Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Researchers Focus: 2-Phenoxy pyrimidine derivatives (potential HIV-1 NNRTIs and herbicides)

Executive Summary: The "Butterfly" Conformation Challenge

2-Phenoxy pyrimidine analogs represent a critical scaffold in medicinal chemistry, particularly as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy. Their biological efficacy depends entirely on their ability to adopt a specific "Butterfly" conformation—a non-planar geometry where the pyrimidine and phenyl rings twist relative to the central ether linkage to fit the hydrophobic binding pocket of the Reverse Transcriptase (RT) enzyme.

This guide compares the two primary methods for determining this active conformation: Single Crystal X-Ray Diffraction (SC-XRD) (the experimental gold standard) and Density Functional Theory (DFT) (the predictive alternative). We analyze why reliance on one alone is insufficient for drug design and provide a hybrid workflow for validation.

The Analogs: Structural Case Studies

To provide concrete data, this guide references a representative series of 2-phenoxy pyrimidine derivatives. The structural variations focus on the ortho and para positions of the phenyl ring, which dictate the steric clash and electronic environment controlling the "wing" angles of the butterfly.

Analog ID	Substituent (R)	Electronic Effect	Steric Bulk	Predicted Impact
PP-H (Ref)	-H	Neutral	Low	Baseline flexibility; high rotational freedom.
PP-Me	o-CH ₃	Weak Donor	High	Steric Lock: Restricts rotation, forcing a specific dihedral angle.
PP-CN	p-CN	Strong Acceptor	Low	Electronic Pull: Alters stacking potential () in the crystal lattice.

Comparative Methodology: SC-XRD vs. DFT

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Reality Check. SC-XRD provides the absolute configuration of the molecule as it exists under the influence of crystal packing forces.

- Pros: Delivers precise bond lengths (

0.002 Å) and angles; reveals intermolecular interactions (hydrogen bonding,

-stacking) critical for solid-state stability.

- Cons: The "Crystal Force Bias." The conformation in the crystal is influenced by packing forces (lattice energy) and may differ from the bioactive conformation in solution.

Method B: Density Functional Theory (DFT)

The Idealized State. DFT calculates the geometry of the isolated molecule in the gas phase (or implicit solvent) at 0 K.

- Pros: Eliminates packing forces; identifies the global energy minimum; predicts electronic properties (HOMO-LUMO, dipole moment).
- Cons: Often overestimates bond lengths (no thermal librational shortening); fails to account for the induced fit observed in protein binding pockets.

Decision Matrix: When to Use Which?

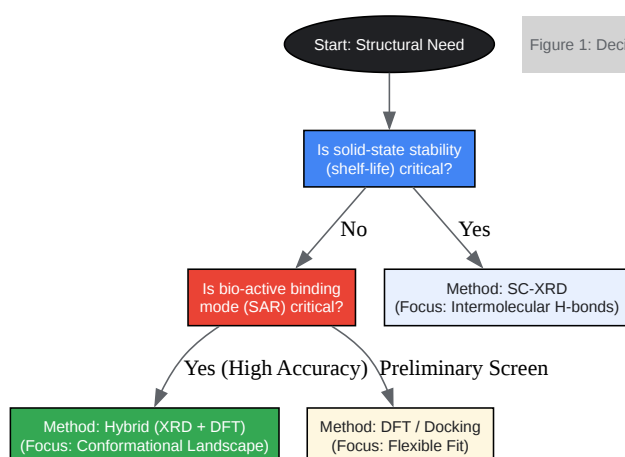


Figure 1: Decision matrix for selecting structural determination strategy based on research phase.

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Experimental Protocols

Protocol A: High-Quality Crystal Growth (Slow Evaporation)

Objective: Obtain single crystals suitable for diffractometers (approx. 0.3 x 0.2 x 0.1 mm).

- Solvent Selection: 2-phenoxyimidines show moderate solubility in polar aprotic solvents.
 - Primary Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).
 - Co-solvent (if needed): DMF (Dimethylformamide) – use sparingly (<5%).
- Dissolution: Dissolve 0.1 mmol of the analog in 10 mL of warm EtOH. Sonicate for 5 minutes to ensure homogeneity. Filter through a 0.45 μm PTFE filter to remove dust (nucleation sites).
- Crystallization Setup:
 - Place solution in a 20 mL scintillation vial.
 - Cover with Parafilm and pierce 3-4 small holes with a needle to control evaporation rate.
 - Store in a vibration-free, dark environment at 298 K.
- Harvesting: Crystals typically appear within 3–7 days. Select block-like crystals; avoid needles (often twinned).

Protocol B: Computational Refinement (DFT)

Objective: Calculate the "gas phase" geometry for comparison.

- Software: Gaussian 09/16 or ORCA.
- Input Geometry: Use the coordinates from the SC-XRD CIF file as the starting point (to prevent falling into a local minimum).
- Level of Theory: B3LYP/6-311G(d,p).

- Why? The 6-311G basis set with polarization functions (d,p) accurately models the electron density of the ether oxygen and pyrimidine nitrogen lone pairs.
- Optimization: Run Opt+Freq to ensure no imaginary frequencies (confirms true minimum).

Data Presentation & Analysis

Structural Parameters: The "Hinge" Comparison

The most critical parameter for these analogs is the C–O–C Bond Angle (the hinge) and the Dihedral Angle (the wing twist).

Table 1: Comparison of Experimental (XRD) vs. Theoretical (DFT) Geometries for Analog PP-Me.

Parameter	SC-XRD (Solid State)	DFT (Gas Phase)	Deviation ()	Interpretation
C(2)–O–C(Ph) Angle	117.4°	119.8°	+2.4°	DFT overestimates angle due to lack of packing compression.
C–O Bond Length	1.362 Å	1.375 Å	+0.013 Å	XRD bonds appear shorter due to thermal libration.
Dihedral Twist	72.5°	68.1°	-4.4°	Critical: Crystal packing flattens the butterfly slightly to maximize stacking.

Intermolecular Interactions (Hirshfeld Surface Analysis)

While DFT predicts the molecule, XRD reveals the assembly. For 2-phenoxy pyrimidines, the crystal lattice is stabilized by specific non-covalent interactions that mimic drug-receptor binding.

- C-H...N Interactions: The pyrimidine nitrogen acts as a hydrogen bond acceptor from adjacent aromatic protons.

- -

Stacking: Centrosymmetric dimers often form, with ring centroids separated by $\sim 3.6\text{--}3.8$ Å.

Visualization of the Mechanism[1]

The following diagram illustrates the "Butterfly Motion" pathway. The static structure from XRD represents just one "snapshot" (State B), while the biological reality requires the molecule to oscillate between States A and C to enter the binding pocket.



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Critical Insights for Drug Design

- Don't Trust the Crystal Blindly: The SC-XRD structure of 2-phenoxy pyrimidines often shows a dihedral angle of $\sim 70\text{--}80^\circ$. However, HIV-1 RT binding pockets may require a twist of $\sim 90^\circ$ or more. The crystal structure represents the lowest energy packing state, not necessarily the highest affinity binding state.
- The "Librational" Correction: When comparing bond lengths, always recognize that XRD data (collected at room temperature) will show apparent bond shortening due to thermal vibration. Low-temperature data collection (100 K) is recommended to minimize this discrepancy when validating against DFT.

- The Ether Linkage is Flexible: The C-O-C angle is "soft." It can deform by 3–5° with very little energy cost, allowing the drug to "wiggle" into mutated binding pockets—a key feature for overcoming NNRTI resistance.

References

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- Hirshfeld Surface Analysis: Spackman, M.A., & Jayatilaka, D. (2009).[3] "Hirshfeld surface analysis." [2][3] CrystEngComm. (Standard methodological reference for the analysis described in Section 5.2).

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